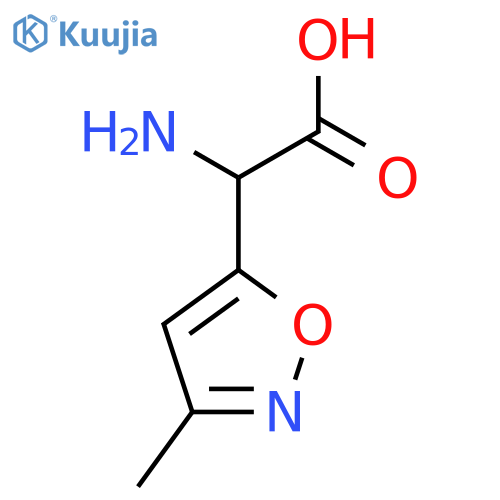Cas no 100114-42-9 (2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid)

2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Isoxazoleacetic acid,a-amino-3-methyl-
- 5-Isoxazoleaceticacid,alpha-amino-3-methyl-(6CI)
- 2-amino-2-(3-methylisoxazol-5-yl)acetic acid
- CID 82416209
- 2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid
-
- インチ: 1S/C6H8N2O3/c1-3-2-4(11-8-3)5(7)6(9)10/h2,5H,7H2,1H3,(H,9,10)
- InChIKey: XJMLTMHANGOCQE-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)C(C(=O)O)N
計算された属性
- 精确分子量: 156.053
- 同位素质量: 156.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839300-0.05g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 0.05g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1839300-0.25g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 0.25g |
$1065.0 | 2023-09-19 | ||
| Enamine | EN300-1839300-1.0g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1839300-5g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 5g |
$3355.0 | 2023-09-19 | ||
| Enamine | EN300-1839300-10g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 10g |
$4974.0 | 2023-09-19 | ||
| Enamine | EN300-1839300-0.1g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 0.1g |
$1019.0 | 2023-09-19 | ||
| Enamine | EN300-1839300-2.5g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 2.5g |
$2268.0 | 2023-09-19 | ||
| Enamine | EN300-1839300-10.0g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1839300-5.0g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1839300-0.5g |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
100114-42-9 | 0.5g |
$1111.0 | 2023-09-19 |
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid 関連文献
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acidに関する追加情報
Introduction to 2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid (CAS No. 100114-42-9)
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid, identified by the chemical formula CAS No. 100114-42-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of amino acids derivatives, characterized by its unique structural motif that combines an amino group with a 3-methyl-1,2-oxazole ring. The presence of such structural features makes it a promising candidate for various applications, particularly in drug discovery and medicinal chemistry.
The molecular structure of 2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid consists of a central acetic acid backbone substituted with an amino group at the alpha position and a 3-methyl-1,2-oxazole moiety attached to the carboxyl group. This configuration imparts unique physicochemical properties, including solubility, stability, and reactivity, which are critical factors in its potential use as an intermediate in synthetic chemistry or as a building block for more complex molecules.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The 1,2-oxazole ring is particularly noteworthy for its presence in numerous bioactive natural products and pharmaceuticals. For instance, derivatives of 1,2-oxazole have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 3-position of the oxazole ring further modulates its electronic and steric properties, making it an attractive scaffold for structural optimization.
2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid has been studied in the context of developing novel therapeutic agents. Its amino group provides a site for further functionalization, allowing chemists to attach various pharmacophores or link it to other biomolecules via amide or peptide bonds. This flexibility makes it a valuable tool in the synthesis of peptidomimetics or small molecule inhibitors targeting specific biological pathways.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The oxazole ring has been shown to interact with enzymes through hydrogen bonding and hydrophobic interactions, which can be exploited to design selective inhibitors. For example, studies have demonstrated that oxazole-containing compounds can inhibit proteases by mimicking natural substrates or by disrupting the active site architecture. The presence of the methyl group may enhance binding affinity or alter selectivity profiles compared to unsubstituted oxazole derivatives.
The synthesis of CAS No. 100114-42-9 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as oxidation or reduction. Advances in catalytic methods have also enabled more efficient syntheses, reducing the need for hazardous reagents and improving sustainability.
In academic research, 2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid has been utilized as a key intermediate in the development of novel antibiotics and antiviral agents. Its structural framework allows for modifications that can enhance drug-like properties such as bioavailability and metabolic stability. Additionally, its role in peptide mimetics has been explored for applications in regenerative medicine and tissue engineering.
The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for drug discovery programs. High-throughput screening (HTS) campaigns have identified derivatives of CAS No. 100114-42-9 that exhibit promising activity against various disease targets. These findings underscore the importance of structurally diverse compounds like this one in identifying new therapeutic opportunities.
From a biochemical perspective, 2-amino - - - - - --(methyl)-1 , - - - --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --(methyl)- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ------ ----
100114-42-9 (2-amino-2-(3-methyl-1,2-oxazol-5-yl)acetic acid) Related Products
- 405910-36-3(2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine)
- 941992-09-2(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide)
- 1186657-30-6(1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene)
- 1622180-63-5((2R)-2-hexyl-6-iodo-1,2,3,4-tetrahydronaphthalene)
- 1780757-02-9(1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)
- 379254-21-4(1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)
- 946207-00-7(1-(3,4-dimethylbenzenesulfonyl)-4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 2228635-62-7(tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate)
- 1805619-98-0(2-(Difluoromethyl)-3-methyl-5-nitropyridine-6-carbonyl chloride)
- 41873-72-7(2H-1-Benzopyran-3-carbonylchloride)




